N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide
Description
This compound belongs to a class of benzothiazole-containing acetamide derivatives characterized by a fused dioxino-benzothiazole scaffold. The core structure consists of a bicyclic system with a 1,4-dioxane ring fused to a benzothiazole moiety. The substituent at the acetamide position is a 2,5-dimethylphenyl group, which confers unique steric and electronic properties to the molecule.
Key structural features:
- Core: 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole.
- Substituent: 2-(2,5-dimethylphenyl)acetamide.
- Molecular formula: Likely C₁₉H₁₈N₂O₃S (estimated based on analogs).
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-3-4-12(2)13(7-11)8-18(22)21-19-20-14-9-15-16(10-17(14)25-19)24-6-5-23-15/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXMWZMWOHZLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of the Compound
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process may include:
- Formation of Benzothiazole Derivatives : Utilizing starting materials such as benzothiazole and various amines.
- Cyclization Reactions : To create the dioxino structure, cyclization reactions are employed under controlled conditions.
- Acetamide Formation : The final step involves acylation to introduce the acetamide group.
These steps are crucial for achieving high yields and purity of the final product .
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial activity. In particular:
- Broad-Spectrum Activity : Compounds similar to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells.
- IC50 Values : Compounds in this class have shown IC50 values in the micromolar range (e.g., 6.46 μM), indicating significant cytotoxicity against targeted cancer cells .
Case Study 1: Anticancer Evaluation
A study evaluated the activity of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide against a panel of cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 6.46 |
| SK-Hep-1 (Liver) | 6.56 |
| NUGC-3 (Gastric) | 8.00 |
The results indicate a promising profile for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 100 μg/mL |
| S. aureus | 200 μg/mL |
These findings suggest that while the compound exhibits antimicrobial activity, it may require further optimization to enhance potency .
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
The following table summarizes key analogs and their structural differences:
Key Observations :
Physicochemical Properties
- Solubility : The sulfonyl group in (logP ~1.5 estimated) likely increases aqueous solubility, whereas the dimethylphenyl group in the target compound raises logP (~3.2), favoring lipid bilayer interaction.
- Stability: The dioxino-benzothiazole core is prone to hydrolysis under acidic conditions, a limitation shared across all analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide?
- Methodological Answer : Utilize acylation reactions with acetic anhydride or coupling reagents (e.g., carbodiimides like EDC) to functionalize the benzothiazole core. Column chromatography (silica gel, gradient elution) is effective for purification, as demonstrated in analogous benzodiazepine and acetamide syntheses . Optimize reaction conditions (e.g., nitrogen atmosphere, stoichiometry) to minimize side products.
Q. How should spectroscopic characterization (NMR, IR, MS) be conducted to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally related compounds (e.g., dihydrobenzodioxin acetamides or benzothiazole derivatives). For example, the methyl groups on the phenyl ring typically resonate between δ 2.2–2.5 ppm .
- IR : Confirm acetamide C=O stretches near 1650–1680 cm⁻¹ and benzothiazole ring vibrations at 1500–1600 cm⁻¹ .
- MS : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused dioxino-benzothiazole system .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Software : Use AutoDock4 with flexible side-chain parameters for the receptor’s binding pocket to account for induced-fit interactions .
- Protocol :
Prepare the ligand (compound) and receptor (target protein) files using AutoDockTools (ADT).
Define a grid box around the active site with sufficient margin (e.g., 60 × 60 × 60 Å).
Run 50–100 Lamarckian genetic algorithm (LGA) simulations to sample conformational space.
Validate docking poses using binding energy (ΔG) and root-mean-square deviation (RMSD) thresholds (<2.0 Å) .
Q. How can contradictory biological activity data (e.g., varying IC50 values across assays) be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm activity using multiple techniques (e.g., enzymatic inhibition, cell viability, and SPR binding assays).
- Purity Analysis : Verify compound integrity via HPLC (>95% purity) to rule out degradation products .
- Structural Analogues : Compare results with derivatives (e.g., varying substituents on the phenyl ring) to identify structure-activity trends .
Q. What crystallographic refinement strategies are recommended for resolving the compound’s solid-state structure?
- Methodological Answer :
- Software : Use SHELXL for high-resolution refinement. For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains .
- Validation : Cross-check R-factors (R1 < 0.05), electron density maps (Fo-Fc < 0.3 eÅ⁻³), and hydrogen-bonding networks to ensure accuracy .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the 2,5-dimethylphenyl group or benzothiazole core (e.g., halogenation, methoxy groups) .
- Activity Profiling : Test analogues against relevant biological targets (e.g., kinases, oxidases) using dose-response assays.
- Computational Support : Combine docking results (from AutoDock4) with experimental IC50 values to map key pharmacophore features .
Data Contradiction Analysis Example
Scenario : Discrepancies in antioxidant activity between DPPH and SOD assays.
- Resolution Steps :
- Assay Conditions : Check for interference from dimethylphenyl groups in radical scavenging assays .
- Redox Potential : Measure the compound’s oxidation potential via cyclic voltammetry to correlate with observed activity.
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess intracellular bioavailability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
